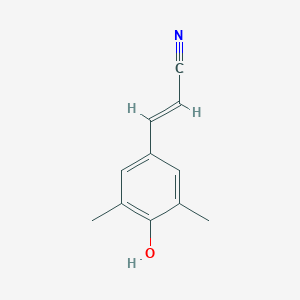

(E)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile

Übersicht

Beschreibung

(E)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile is an organic compound characterized by the presence of a hydroxy group, two methyl groups, and an acrylonitrile moiety attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: 3-(4-Hydroxy-3,5-dimethylphenyl)acrylic acid.

Reduction: 3-(4-Hydroxy-3,5-dimethylphenyl)propylamine.

Substitution: 3-(4-Alkoxy-3,5-dimethylphenyl)acrylonitrile.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity Against HIV

One of the primary applications of (E)-3-(4-hydroxy-3,5-dimethylphenyl)acrylonitrile is its role as a precursor in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. Research has indicated that derivatives synthesized from this compound exhibit promising anti-HIV activities.

Structure-Activity Relationship (SAR)

The structure-activity relationships derived from compounds based on this compound have shown that modifications to the phenyl ring significantly influence antiviral potency. For example, certain derivatives demonstrated EC50 values ranging from 0.0014 μM to 0.0062 μM against wild-type HIV-1 strains, outperforming established NNRTIs like efavirenz (EFV) .

Synthesis of Novel Compounds

The compound serves as a key intermediate in synthesizing various diarylpyrimidine derivatives, which are being explored for enhanced activity against HIV-1 strains resistant to existing treatments. The synthesis typically involves reactions with reagents such as K2CO3 and DMF under controlled conditions .

Synthetic Route Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Reaction with K2CO3 | DMF, room temperature |

| 2 | Coupling with diarylpyrimidine derivatives | Pd(OAc)2, Xantphos, Cs2CO3, N2, 90°C |

This synthetic strategy allows for the introduction of various functional groups that can enhance solubility and bioavailability while maintaining or improving antiviral activity.

Case Studies and Findings

Several studies have documented the effectiveness of compounds derived from this compound:

Efficacy Against Resistant Strains

A notable study highlighted that certain derivatives showed remarkable efficacy against resistant mutant strains such as K103N and Y181C, with EC50 values significantly lower than those of existing NNRTIs . This suggests that structural modifications based on this compound can lead to effective treatments for patients with drug-resistant HIV.

Safety Profiles

In addition to antiviral efficacy, safety profiles were evaluated using cytotoxicity assays (CC50). Compounds derived from this compound exhibited high selectivity indices (SI), indicating a favorable therapeutic window .

Conclusion and Future Directions

The potential applications of this compound extend beyond its current use in synthesizing antiviral agents. Ongoing research is likely to uncover additional therapeutic uses and optimize existing compounds for better efficacy and safety profiles.

Future studies should focus on:

- Further elucidating SAR to refine compound design.

- Exploring additional therapeutic areas beyond HIV.

- Conducting clinical trials to validate preclinical findings.

The versatility and promising results associated with this compound make it a valuable asset in the ongoing fight against viral infections and other diseases.

Wirkmechanismus

The mechanism of action of (E)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological molecules, while the acrylonitrile moiety can participate in covalent interactions, affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-3-(4-Hydroxyphenyl)acrylonitrile: Lacks the methyl groups, which may affect its reactivity and biological activity.

(E)-3-(4-Methoxy-3,5-dimethylphenyl)acrylonitrile: Contains a methoxy group instead of a hydroxy group, altering its chemical and physical properties.

(E)-3-(4-Hydroxy-3,5-dimethylphenyl)propionitrile: Has a saturated propionitrile moiety instead of an acrylonitrile, affecting its reactivity.

Uniqueness

(E)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile is unique due to the presence of both hydroxy and acrylonitrile groups, which confer distinct chemical reactivity and potential biological activities. The methyl groups further enhance its stability and modify its interaction with other molecules.

Biologische Aktivität

(E)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile, also known as a derivative of acrylonitrile, has garnered attention in recent years for its potential biological activities. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and safety profile.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H11NO

- SMILES Notation : N#C/C=C/C1=CC(C)=C(O)C(C)=C1

This structure indicates the presence of both a hydroxyl group and a nitrile group, which may contribute to its biological properties.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV. It has been investigated for its ability to inhibit HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication process.

- Case Study Findings : In vitro assays demonstrated that derivatives of this compound exhibited significant antiviral activity against various HIV strains, including resistant strains. For instance, certain derivatives showed EC50 values in the nanomolar range (e.g., 2.85–18.0 nM against resistant strains) .

Antimicrobial and Antioxidant Properties

The compound has also been explored for its antimicrobial and antioxidant properties. Preliminary investigations suggest that it may possess the ability to scavenge free radicals and inhibit microbial growth.

- Antimicrobial Activity : In laboratory settings, this compound demonstrated effectiveness against various bacterial strains .

- Antioxidant Activity : The compound's antioxidant capacity was evaluated through various assays, indicating a potential role in mitigating oxidative stress .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Viral Enzymes : The compound may inhibit key viral enzymes such as reverse transcriptase through competitive inhibition.

- Scavenging Free Radicals : Its hydroxyl group is likely involved in donating electrons to free radicals, thus neutralizing them and preventing cellular damage.

Safety Profile

Safety assessments are crucial for evaluating the therapeutic potential of any compound. Preliminary toxicity studies have indicated that this compound exhibits a favorable safety profile with low cytotoxicity observed in various cell lines .

Summary of Research Findings

Eigenschaften

IUPAC Name |

(E)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7,13H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYPWLVGLJZCCV-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)/C=C/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.